molecular formula C7H7BrN2 B2413694 2-Bromo-5-cyclopropylpyrimidine CAS No. 1353855-47-6

2-Bromo-5-cyclopropylpyrimidine

Cat. No.: B2413694
CAS No.: 1353855-47-6
M. Wt: 199.051
InChI Key: GVEMLFXIMNUSPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylpyrimidine typically involves the bromination of 5-cyclopropylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-cyclopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

2-Bromo-5-cyclopropylpyrimidine is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure:

  • Molecular Formula: C7H7BrN2
  • Molecular Weight: 199.05 g/mol

Synthesis:
The synthesis of this compound typically involves bromination reactions where the bromine atom is introduced at the 2-position of the pyrimidine ring. This compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocyclic compounds.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism likely involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has also shown promise as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, studies have reported its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

The biological activity of this compound is attributed to its structural features:

  • Bromine Atom: Enhances reactivity and binding affinity to biological targets.
  • Cyclopropyl Group: Contributes to the compound's lipophilicity, facilitating membrane permeability.

These features allow the compound to interact with specific molecular targets, influencing various cellular processes such as apoptosis and cell cycle regulation.

In Vitro Studies

  • Antimicrobial Activity:
    • A study tested this compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Activity:
    • In a recent experiment involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 50% at a concentration of 10 µM after 48 hours .

In Vivo Studies

A preclinical study evaluated the efficacy of this compound in a mouse model of colon cancer. The results indicated that the compound significantly reduced tumor size compared to control groups, suggesting its potential as an effective therapeutic agent in cancer treatment .

Comparative Analysis of Biological Activities

Activity TypeStudy ReferenceIC50/MIC Values
AntimicrobialMIC: 32 µg/mL (S. aureus), 64 µg/mL (E. coli)
Anticancer IC50: ~10 µM (MCF-7)
Tumor Size Reduction Significant reduction observed

Properties

IUPAC Name

2-bromo-5-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEMLFXIMNUSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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